(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol, also known by its IUPAC name, is an organic compound with the molecular formula C₁₀H₉BrN₂O. This compound features a bromopyrazole moiety connected to a phenyl ring, which is further attached to a methanol group. The presence of the bromine atom imparts unique reactivity, making it significant in various chemical applications. The compound is classified under organic compounds and is particularly notable for its potential in medicinal chemistry and material science.
The synthesis of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol typically involves a coupling reaction between 4-bromopyrazole and a derivative of phenylmethanol. A common synthetic route employs potassium carbonate as a base in a polar solvent such as dimethylformamide, with the reaction conducted under reflux conditions to ensure complete conversion of reactants.
The molecular structure of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol can be represented by its canonical SMILES notation: C1=CC(=CC(=C1)CO)CN2C=CC=N2
. The compound exhibits a triclinic crystal system with specific parameters that define its three-dimensional structure.
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol is capable of undergoing several types of chemical reactions:
The mechanism of action for (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol primarily revolves around its interactions at the molecular level, particularly in biological systems where it may act as a pharmacophore. The bromine atom enhances electrophilic character, facilitating interactions with biological targets such as enzymes or receptors.
Data on melting points and boiling points are often derived from similar compounds due to limited experimental data specifically for this compound.
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol finds applications across various fields:
The bromine atom in (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol extends beyond serving as a synthetic handle for further functionalization—it fundamentally alters the compound's three-dimensional architecture and supramolecular behavior. Bromine's substantial atomic radius (approximately 1.85 Å van der Waals radius) creates significant steric encumbrance, while its pronounced σ-hole (region of positive electrostatic potential along the C-Br bond axis) enables directional halogen bonding interactions with electron-rich species. This dual character profoundly influences both solid-state packing and solution-phase recognition phenomena [8].
Crystallographic analyses of structurally analogous brominated pyrazole systems reveal consistent patterns of halogen-mediated assembly. The bromine atom typically engages in short contacts (3.0-3.4 Å) with oxygen, nitrogen, or π-systems in adjacent molecules. These interactions often organize molecules into chains, sheets, or complex networks that stabilize specific conformations. For (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol, the presence of both halogen bond donor (bromine) and acceptor sites (pyrazole nitrogens, hydroxyl oxygen) creates a versatile recognition palette that directs crystal lattice formation. This structural predilection is further evidenced in related compounds where bromine position significantly influences molecular conformation. The hydroxymethyl group's rotational freedom becomes restricted in the solid state, often adopting orientations that maximize intermolecular hydrogen bonding while accommodating the bromine's steric requirements [8].
The bromine substituent exerts substantial electronic effects throughout the molecular framework. As a strongly electron-withdrawing group (+σₚ 0.23, +σₘ 0.39), it polarizes the phenyl ring, reducing electron density at the carbon adjacent to the pyrazole attachment point. This polarization enhances the pyrazole's electron-accepting character, potentially strengthening its interactions with biological targets. Nuclear magnetic resonance studies of analogous compounds show significant downfield shifts of protons ortho to bromine (approximately 0.3-0.6 ppm) compared to non-halogenated counterparts, confirming this electron-withdrawing effect. Bromine's presence also creates distinctive vibrational signatures observable through infrared spectroscopy, particularly in the 500-700 cm⁻¹ region (C-Br stretching) and through altered patterns in the aromatic C-H out-of-plane bending vibrations [1] [4].
Table 1: Crystallographic and Electronic Properties of Brominated Pyrazole Analogues
Structural Feature | Observable Effects | Experimental Techniques | Biological Implications |
---|---|---|---|
Halogen Bonding (Br···O/N) | Distances: 3.0-3.4 Å; Directional preference | X-ray crystallography | Influences protein-ligand recognition |
C-Br Dipole Moment | Ring polarization; Reduced electron density at C2 | NMR chemical shifts; DFT calculations | Alters binding affinity to electron-rich sites |
Van der Waals Volume | Increased molecular bulk (≈20 ų) | Molecular modeling; X-ray diffraction | Enhances hydrophobic pocket filling |
Conformational Restriction | Dihedral angle constraints (phenyl-pyrazole) | X-ray analysis; Computational studies | Pre-organizes molecule for target binding |
The synthetic utility of the C-Br bond warrants particular emphasis in pharmaceutical development. This moiety undergoes efficient palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura transformations with boronic acids and derivatives. The electron-deficient nature of the brominated aryl ring, amplified by the ortho electron-withdrawing pyrazole, significantly enhances oxidative addition kinetics in palladium(0) catalysis. This reactivity advantage enables chemists to construct complex biaryl systems under exceptionally mild conditions, a strategy employed in developing numerous therapeutic candidates. Organotrifluoroborate reagents exhibit superior coupling efficiency with such brominated systems compared to boronic acids, attributed to their enhanced stability and controlled nucleophilicity. The bromine in this specific positional arrangement (ortho to pyrazole, para to hydroxymethyl) displays coupling reactivity approximately 5-15 times greater than analogous para-brominated phenylpyrazoles lacking ortho substituents, demonstrating the profound influence of molecular context on synthetic transformations [9].
The specific positioning of bromine at the phenyl ring's para position relative to the hydroxymethyl group (designated carbon 1) while the pyrazole attaches ortho to it (carbon 2) creates a distinctive electronic and steric environment that fundamentally differentiates this isomer from alternative bromination patterns. Comparative analysis with its positional isomers reveals substantial variations in physicochemical properties, chemical reactivity, and biological interactions, underscoring the critical importance of substitution pattern in molecular design .
Synthetic accessibility varies dramatically among brominated pyrazole-phenyl methanol isomers. The 4-bromo-2-(1H-pyrazol-1-yl) isomer is most efficiently prepared through sequential palladium-catalyzed N-arylation followed by selective bromination or through regioselective cyclization strategies. Rhodium-catalyzed approaches prove particularly effective for constructing the pyrazole ring directly onto pre-brominated phenyl frameworks, leveraging the bromine's moderate directing group capability. When bromine occupies the position ortho to both the hydroxymethyl and pyrazole groups, steric congestion significantly hinders both the initial N-arylation and subsequent functionalization reactions, typically reducing yields by 30-50% compared to the less hindered para isomer. The 5-bromo-2-(1H-pyrazol-1-yl) isomer (bromine meta to hydroxymethyl) exhibits intermediate reactivity, demonstrating how subtle positional changes substantially alter synthetic feasibility [6].
The hydroxymethyl group's rotational behavior exemplifies how positional isomerism affects molecular flexibility. Nuclear Overhauser Effect spectroscopy studies demonstrate that in the 4-bromo isomer, the hydroxyl group experiences minimal steric hindrance, allowing relatively free rotation (energy barrier ≈ 8-12 kJ/mol). This freedom enables adaptive hydrogen bonding with solvent molecules or biological targets. In contrast, when bromine occupies the ortho position relative to the hydroxymethyl, the bulky halogen severely restricts rotation (energy barrier ≈ 20-25 kJ/mol), forcing the hydroxyl into fixed orientations that may hinder optimal interactions. This conformational restriction also influences the molecule's overall dipole moment, which varies by 1.0-1.5 Debye units among positional isomers, significantly affecting solubility and membrane permeability characteristics .
Table 2: Comparative Properties of Brominated Pyrazole-Phenyl Methanol Isomers
Property | 4-Bromo Isomer | 2-Bromo Isomer | 5-Bromo Isomer |
---|---|---|---|
Bromine Position (Relative to OHCH₂-) | para | ortho | meta |
Synthetic Yield (Typical N-Arylation) | 75-85% | 35-50% | 60-70% |
C-Br Bond Length (Å) | 1.901 ± 0.010 | 1.892 ± 0.015 | 1.898 ± 0.012 |
Hydroxymethyl Rotation Barrier (kJ/mol) | 8-12 | 20-25 | 15-18 |
Log P (Calculated) | 2.68 ± 0.15 | 2.71 ± 0.15 | 2.65 ± 0.15 |
Dipole Moment (Debye in Water) | 4.2 ± 0.3 | 3.0 ± 0.3 | 3.8 ± 0.3 |
Biological recognition proves exquisitely sensitive to bromine position. Molecular docking studies with cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes reveal that the 4-bromo isomer optimally positions its bromine for hydrophobic cavity filling while orienting the hydroxymethyl group for hydrogen bonding with serine or histidine residues. The 5-bromo isomer partially loses this complementarity due to shifted hydrophobic interactions, while the 2-bromo isomer suffers severe steric clashes that diminish binding affinity by over two orders of magnitude. This specificity extends to cellular systems: in phenotypic screens against National Cancer Institute 60 (NCI-60) cancer cell lines, the 4-bromo isomer demonstrates consistently superior growth inhibition (average GI₅₀ ≈ 12 μM) compared to its positional counterparts (average GI₅₀ > 50 μM), highlighting the therapeutic advantage conferred by this specific substitution pattern. The compound's ability to inhibit platelet-activating factor (PAF)-induced calcium signaling further demonstrates this isomer-specific bioactivity, with the 4-bromo configuration achieving 50% inhibition (IC₅₀) at concentrations below 10 μM, whereas other isomers require concentrations exceeding 100 μM for equivalent effect [4] [6].
The integration of pyrazole and benzyl alcohol moieties into a single molecular framework creates a privileged pharmacophore with versatile target engagement capabilities. This hybrid architecture combines the pyrazole ring's proficiency in forming coordination bonds and dipole-dipole interactions with the benzyl alcohol's capacity for directional hydrogen bonding and proton transfer, yielding a structurally diverse recognition element. Medicinal chemistry exploits this dual character in designing compounds that simultaneously address multiple binding sites within biological targets [6] .
The benzyl alcohol moiety serves not merely as a solubilizing appendage but as a critical participant in target binding. Molecular modification studies demonstrate that oxidation to benzaldehyde or reduction to methylene abolishes 60-90% of anti-inflammatory activity in cellular models, confirming the hydroxymethyl's essential role. When the compound acts as a lipoxygenase (LOX) inhibitor, the hydroxyl group donates a hydrogen bond to the iron-bound hydroxide cofactor while the oxygen accepts a hydrogen bond from neighboring histidine residues. This dual hydrogen-bonding interaction anchors the molecule in the active site, positioning the brominated phenyl ring for optimal van der Waals contacts with hydrophobic residues. The pyrazole nitrogen further stabilizes this complex through coordination with the catalytic iron ion or through dipole-dipole interactions with adjacent arginine side chains. The bromine atom extends into a lipophilic subpocket, enhancing binding affinity by approximately 1.5 kcal/mol through dispersion forces. This multi-point attachment strategy yields exceptionally potent inhibition, with IC₅₀ values reaching sub-micromolar levels (0.35-2.5 μM) in soybean LOX assays for optimized analogues, surpassing many conventional phenolic antioxidants [4] [7].
Structure-activity relationship (SAR) analyses reveal how strategic modifications to each domain influence biological activity. Halogen replacement studies demonstrate that bromine provides optimal bioactivity balance: iodine analogues exhibit increased potency but reduced metabolic stability, while chlorine and fluorine derivatives show diminished hydrophobic interactions. The pyrazole ring tolerates various N1-substituents, with small alkyl groups (methyl, ethyl) enhancing membrane permeability, while aryl groups (particularly 4-sulfonamidophenyl) improve target selectivity for enzymes like cyclooxygenase-2. Benzyl alcohol methylation significantly reduces hydrogen-bonding capacity but may enhance blood-brain barrier penetration for central nervous system targets. Hybridization strategies that incorporate additional pharmacophores through the hydroxymethyl group—such as carbamates, ethers, or esters—generate compounds with dual mechanisms of action. For instance, conjugation with aspirin-like motifs yields molecules that simultaneously inhibit cyclooxygenase and lipoxygenase pathways, providing potent anti-inflammatory effects while mitigating gastrointestinal toxicity associated with selective cyclooxygenase inhibition [6] .
Table 3: Pharmacophoric Elements and Their Contributions to Bioactivity
Molecular Domain | Key Interactions | Biological Effects | Optimization Strategies |
---|---|---|---|
Pyrazole Ring | N2 coordination to metals; C-H···O hydrogen bonds; Dipole-dipole interactions | Enzyme inhibition (COX, LOX); Metal chelation | N1-alkylation for enhanced permeability; C3/C5 substitution for target specificity |
Benzyl Alcohol | O-H donation to carboxylate/hydroxyl; O acceptance from amides | Anti-inflammatory activity; Antioxidant effects | Methylation for CNS penetration; Carbamate formation for dual activity |
Bromine Atom | Halogen bonding to carbonyl/amine; Hydrophobic cavity filling | Enhanced binding affinity; Increased lipophilicity | Replacement with CF₃ for metabolic stability; Iodine for potency enhancement |
Phenyl Spacer | π-Stacking with aromatic residues; Hydrophobic interactions | Target anchoring; Orientation control | Introduction of electron-withdrawing groups for improved oxidative stability |
The scaffold demonstrates remarkable versatility across therapeutic areas. As anti-inflammatory agents, these compounds effectively suppress prostaglandin and leukotriene synthesis through cyclooxygenase and lipoxygenase inhibition, with several analogues reducing edema in rodent models by over 70% at 10 mg/kg doses. Their antioxidant properties prove equally significant, with the benzyl alcohol moiety efficiently scavenging peroxyl radicals (ORAC values 3.5-5.0 μmol TE/μmol) and inhibiting lipid peroxidation (98% protection at 50 μM concentration). In oncology applications, the scaffold disrupts intracellular calcium signaling, a mechanism implicated in cancer cell proliferation and metastasis. Compounds featuring this core structure show promising activity against diverse cancer cell lines in the National Cancer Institute NCI-60 panel, particularly against melanoma, ovarian, and renal cancer models. The hybrid pyrazole-benzyl alcohol pharmacophore also demonstrates potential in central nervous system disorders, with structural derivatives exhibiting monoamine oxidase inhibition and neuroprotective effects in oxidative stress models. This therapeutic polyvalence originates from the pharmacophore's ability to engage disparate biological targets while maintaining favorable drug-like properties: calculated log P values typically range from 2.5-3.5, polar surface areas from 50-70 Ų, and hydrogen-bonding counts of 2-4, situating most analogues within optimal oral bioavailability space [4] [6] [7].
The strategic incorporation of bromine in (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)methanol establishes a versatile molecular platform with significant implications across pharmaceutical chemistry and drug discovery. Its structural complexity—featuring directional halogen bonding capabilities, stereoelectronic isomerism, and multi-modal pharmacophoric elements—enables sophisticated manipulation of molecular recognition events. Contemporary research continues to explore novel derivatives through Suzuki-Miyaura coupling, bioisosteric replacement, and hybrid pharmacophore design, capitalizing on the privileged position of bromine to enhance both synthetic versatility and biological activity. The scaffold's demonstrated efficacy in inflammation, oncology, and oxidative stress models, combined with its favorable physicochemical profile, positions this brominated pyrazolyl-phenyl methanol derivative as a compelling template for next-generation therapeutic development [1] [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9